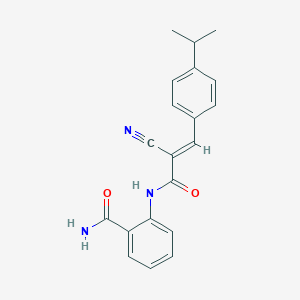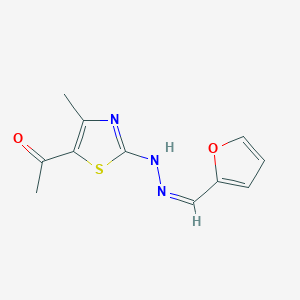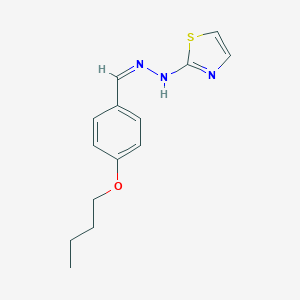![molecular formula C9H10N4O4S B255279 [[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. In agriculture, this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In agriculture, this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Another advantage is that it has shown potential as a pesticide, making it a potential candidate for agricultural applications. One limitation is that the mechanism of action is not fully understood, making it difficult to optimize its use. Another limitation is that its toxicity and side effects are not well studied, making it important to conduct further research before using it in clinical or agricultural settings.
Orientations Futures
There are several future directions for the research on [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One direction is to further study its mechanism of action to optimize its use in cancer treatment and agriculture. Another direction is to study its toxicity and side effects to determine its safety for use in clinical and agricultural settings. Additionally, further research could be conducted to explore its potential applications in material science.
Méthodes De Synthèse
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is synthesized using a specific method that involves the reaction of 5-methoxy-2-nitrobenzaldehyde and thiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea as a yellow solid.
Applications De Recherche Scientifique
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, specifically in inhibiting the growth of cancer cells. In agriculture, [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
Nom du produit |
[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
|---|---|
Formule moléculaire |
C9H10N4O4S |
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C9H10N4O4S/c1-17-7-3-6(13(15)16)2-5(8(7)14)4-11-12-9(10)18/h2-4,11H,1H3,(H3,10,12,18)/b5-4+ |
Clé InChI |
NJJMSRZCJQIEEC-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=C/C(=C\NNC(=S)N)/C1=O)[N+](=O)[O-] |
SMILES |
COC1=CC(=CC(=CNNC(=S)N)C1=O)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=CNNC(=S)N)C1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)


![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
